molecular formula C17H23N3O3 B2876041 1-(oxan-4-yl)-3-[3-(2-oxopiperidin-1-yl)phenyl]urea CAS No. 2034571-64-5

1-(oxan-4-yl)-3-[3-(2-oxopiperidin-1-yl)phenyl]urea

Cat. No.: B2876041
CAS No.: 2034571-64-5
M. Wt: 317.389
InChI Key: IXEWFLUQOCLDPC-UHFFFAOYSA-N
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Description

1-(Oxan-4-yl)-3-[3-(2-oxopiperidin-1-yl)phenyl]urea is a synthetic urea derivative characterized by a central urea core flanked by two distinct substituents: an oxan-4-yl (tetrahydropyran) group and a 3-(2-oxopiperidin-1-yl)phenyl moiety. The oxan-4-yl group contributes to enhanced metabolic stability and solubility, while the 2-oxopiperidinyl fragment may facilitate hydrogen bonding with biological targets, a common feature in kinase inhibitors and CNS-active compounds. Although direct pharmacological data for this compound are unavailable in the provided evidence, its structural motifs align with bioactive urea derivatives reported in medicinal chemistry literature.

Properties

IUPAC Name

1-(oxan-4-yl)-3-[3-(2-oxopiperidin-1-yl)phenyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O3/c21-16-6-1-2-9-20(16)15-5-3-4-14(12-15)19-17(22)18-13-7-10-23-11-8-13/h3-5,12-13H,1-2,6-11H2,(H2,18,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXEWFLUQOCLDPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(=O)C1)C2=CC=CC(=C2)NC(=O)NC3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(oxan-4-yl)-3-[3-(2-oxopiperidin-1-yl)phenyl]urea typically involves the following steps:

    Formation of the Piperidinone Intermediate: The starting material, 2-oxopiperidine, is reacted with a suitable phenyl derivative under controlled conditions to form the piperidinone intermediate.

    Coupling with Tetrahydropyran Derivative: The piperidinone intermediate is then coupled with a tetrahydropyran derivative in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final urea compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Synthesis: Utilizing batch reactors for the initial formation of intermediates.

    Purification: Employing techniques such as crystallization or chromatography to purify the final product.

    Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the compound.

Chemical Reactions Analysis

Types of Reactions

1-(oxan-4-yl)-3-[3-(2-oxopiperidin-1-yl)phenyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

1-(oxan-4-yl)-3-[3-(2-oxopiperidin-1-yl)phenyl]urea has various scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and the development of new chemical entities.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and neurological disorders.

    Industry: Utilized in the development of new materials, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(oxan-4-yl)-3-[3-(2-oxopiperidin-1-yl)phenyl]urea involves:

    Molecular Targets: The compound may interact with specific enzymes, receptors, or proteins, modulating their activity.

    Pathways Involved: It may influence various biochemical pathways, such as signal transduction, metabolic pathways, or gene expression.

Comparison with Similar Compounds

Key Observations :

  • Synthesis : The target compound likely employs triphosgene or carbonyldiimidazole for urea bond formation, similar to methods used for 1-[2-(1H-pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea .
  • Substituent Effects : The oxan-4-yl group in the target compound and may improve solubility compared to adamantyl () or nitroaromatic () substituents.

Physicochemical Properties

Table 2: Physicochemical Comparison

Property Target Compound 1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea 1-Methyl-3-(5-nitropyridin-2-yl)urea
Molecular Weight (g/mol) ~349 (calculated) 336.1342 ~195 (estimated)
LogP (Predicted) ~2.1 (moderate lipophilicity) ~3.0 ~1.5
Hydrogen Bond Acceptors 5 6 4
Solubility Moderate (oxan-4-yl enhances) Low (methoxyphenyl improves slightly) Low (nitro group reduces)

Notes:

  • The target’s oxan-4-yl group balances lipophilicity and solubility, contrasting with the nitro group in , which reduces solubility.
  • The urea core in all compounds enables strong hydrogen bonding, critical for target engagement .

Biological Activity

1-(oxan-4-yl)-3-[3-(2-oxopiperidin-1-yl)phenyl]urea, also known as 3-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-1-(oxan-4-yl)urea, is a synthetic compound with significant biological activity, particularly as an anticoagulant. This article explores its biological mechanisms, pharmacokinetics, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a complex structure that includes an oxan ring and a piperidinone moiety. Its IUPAC name is 1-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-3-(oxan-4-yl)urea, with the following molecular formula:

PropertyValue
Molecular FormulaC18H25N3O4
Molecular Weight345.41 g/mol
CAS Number2034536-09-7

The primary mechanism of action for this compound is the inhibition of activated factor X (FXa), a crucial enzyme in the coagulation cascade. By inhibiting FXa, the compound effectively reduces thrombin generation, which subsequently decreases platelet aggregation and thrombus formation.

Biochemical Pathways:

  • FXa Inhibition: The compound demonstrates a high potency with an inhibitory constant (IC50) of approximately 0.08 nM against human FXa.
  • Thrombin Generation: By reducing thrombin levels, the compound indirectly affects platelet activation and aggregation processes.

Pharmacokinetics

Research indicates that the compound possesses favorable pharmacokinetic properties:

  • Bioavailability: High oral bioavailability allows for effective systemic circulation.
  • Clearance and Distribution: It exhibits low clearance rates and a small volume of distribution in both animal models and humans, indicating prolonged action in the bloodstream.

Pre-clinical Studies

In pre-clinical trials involving animal models, the compound demonstrated dose-dependent antithrombotic efficacy while preserving hemostatic functions. These studies suggest potential applications in managing thromboembolic disorders without significantly increasing bleeding risks.

Clinical Implications

The development of this compound as a therapeutic agent could be particularly beneficial in conditions requiring anticoagulation, such as atrial fibrillation or venous thromboembolism. Its selective inhibition of FXa may provide advantages over traditional anticoagulants by minimizing side effects associated with broader anticoagulation strategies.

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